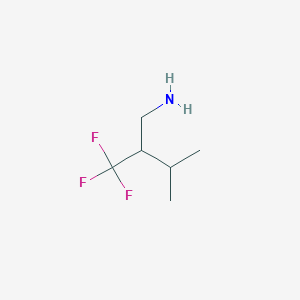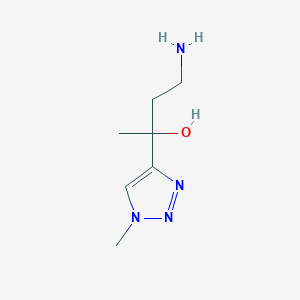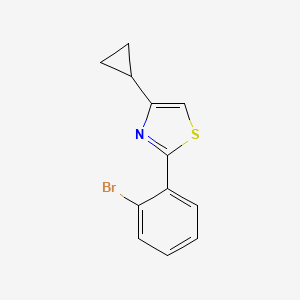
2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane is an organic compound characterized by the presence of an aminomethyl group attached to a trifluoromethylated butane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane typically involves the reaction of a suitable precursor with aminomethylating agents under controlled conditions. One common method involves the use of reductive amination, where a carbonyl compound is reacted with an amine in the presence of a reducing agent . The reaction conditions often include the use of catalysts such as palladium or platinum to facilitate the process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial to achieve efficient production. Additionally, the purification of the final product is typically carried out using techniques such as distillation or chromatography to remove any impurities .
化学反应分析
Types of Reactions
2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogen or hydride donors.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like halides or other amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new compounds with different functional groups .
科学研究应用
2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity and stability, affecting its overall behavior in biological systems .
相似化合物的比较
Similar Compounds
Aminomethyl propanol: This compound has a similar aminomethyl group but differs in its overall structure and properties.
2-(Aminomethyl)pyridine: Another compound with an aminomethyl group, but with a pyridine ring instead of a butane backbone.
Uniqueness
2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications .
属性
分子式 |
C6H12F3N |
|---|---|
分子量 |
155.16 g/mol |
IUPAC 名称 |
3-methyl-2-(trifluoromethyl)butan-1-amine |
InChI |
InChI=1S/C6H12F3N/c1-4(2)5(3-10)6(7,8)9/h4-5H,3,10H2,1-2H3 |
InChI 键 |
PXGRGVFBRLBYAF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CN)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(Z)-(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13190692.png)



![3-Bromo-6-ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13190721.png)

![1-[1-(Aminomethyl)cyclopropyl]-1-(thiophen-3-yl)ethan-1-ol](/img/structure/B13190730.png)
![2-(butan-2-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13190737.png)

![2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B13190746.png)
![tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B13190759.png)
![2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B13190760.png)
